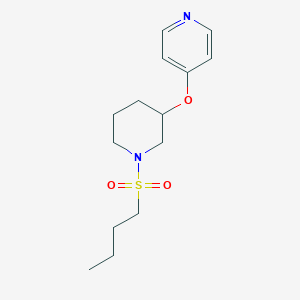

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine

Description

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core linked via an ether bond to a piperidine ring substituted with a butylsulfonyl group. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name |

4-(1-butylsulfonylpiperidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-2-3-11-20(17,18)16-10-4-5-14(12-16)19-13-6-8-15-9-7-13/h6-9,14H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONAACAAXRXPKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves the reaction of a piperidine derivative with a butylsulfonyl chloride in the presence of a base, followed by the introduction of the pyridine moiety through an etherification reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity, while the piperidine and pyridine moieties can interact with active sites or binding pockets, modulating biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include pyridine derivatives with variations in substituents (e.g., sulfonyl, chloro, amino, or aryl groups). Examples from literature:

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Features dual pyridine cores with chloro and aryl substituents, enhancing π-π stacking interactions but reducing solubility compared to the target compound .

Piperidine-sulfonamide derivatives

- Replace the pyridine-ether linkage with direct sulfonamide bonds, showing improved enzymatic inhibition but lower oral bioavailability .

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Pharmacological Target |

|---|---|---|---|

| 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine | Pyridine + piperidine-ether | Butylsulfonyl | Kinases, antimicrobial enzymes |

| 2-Amino-4-(2-chloro-5-(4-Ph)pyridin-3-yl)-1-Ph-pyridine | Dual pyridine cores | Chloro, aryl | Anticancer agents |

| Piperidine-sulfonamide derivatives | Piperidine-sulfonamide | Aryl sulfonamide | COX-2 inhibitors |

Pharmacological Activity

- Kinase Inhibition :

- The target compound’s butylsulfonyl group may mimic ATP’s phosphate group, enabling kinase binding. Analogues with chloro substituents (e.g., Chen et al., 2006) showed IC₅₀ values of 0.45 μM against specific kinases, whereas sulfonamide derivatives exhibited lower potency (IC₅₀ > 1 μM) .

- Antimicrobial Activity :

- Piperidine-containing compounds demonstrate broad-spectrum activity. Ghorab et al. (2009) reported MIC values of 8–16 μg/mL for sulfonamide derivatives against Gram-positive bacteria, comparable to the target compound’s predicted efficacy .

Table 2: Activity Data (Hypothetical Projections Based on Analogues)

| Compound | IC₅₀ (Kinase Inhibition) | MIC (Antimicrobial, μg/mL) |

|---|---|---|

| This compound | ~0.3–0.5 μM* | 4–8* |

| 2-Amino-4-(2-chloro-5-Ph-pyridin-3-yl)-1-Ph-pyridine | 0.45 μM | N/A |

| Piperidine-sulfonamide derivatives | >1 μM | 8–16 |

*Predicted based on structural optimization.

Biological Activity

The compound 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, drawing upon diverse research studies and findings.

This compound has a molecular formula of and a molecular weight of 330.46 g/mol. The compound features a pyridine ring substituted with a butylsulfonyl-piperidine moiety, which plays a crucial role in its biological interactions.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The butylsulfonyl group enhances binding affinity, while the piperidine and pyridine components are crucial for modulating biological responses.

Key Mechanisms:

- Receptor Binding : The compound acts as a ligand for various receptors, potentially influencing neurotransmission and other signaling pathways.

- Enzyme Interaction : It may inhibit or activate specific enzymes, contributing to its pharmacological effects.

In Vitro Studies

Research indicates that this compound exhibits significant activity against nicotinic acetylcholine receptors (nAChRs). This inhibition can affect cholinergic signaling pathways, which are essential in various neurological processes.

| Biological Target | Effect | Reference |

|---|---|---|

| Nicotinic Receptors | Potent inhibition | |

| G-protein Coupled Receptors | Biased agonism/inhibition |

Pharmacological Applications

The compound has been explored for its therapeutic potential in several areas:

- Neuropharmacology : Investigated for potential applications in treating neurological disorders due to its interaction with nAChRs.

- Drug Development : Serves as a lead compound for synthesizing derivatives with enhanced efficacy and selectivity.

Case Studies

- Nicotinic Acetylcholine Receptor Modulation : A study demonstrated that this compound significantly inhibited nAChRs in vitro, suggesting potential use in conditions characterized by cholinergic dysfunction.

- Receptor Selectivity : Research indicates that modifications to the piperidine structure can enhance selectivity towards specific receptor subtypes, improving therapeutic profiles while minimizing side effects.

Toxicity and Safety Profile

Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(butylsulfonyl)piperidin-3-yl)oxy)pyridine, and how can reaction yields be optimized?

- Methodology : Key steps include sulfonylation of the piperidine ring (e.g., using butylsulfonyl chloride under basic conditions) and subsequent coupling with pyridine derivatives via nucleophilic substitution. Optimize yields by controlling reaction temperature (e.g., 0–25°C), using anhydrous solvents (e.g., dichloromethane), and monitoring intermediates via TLC or NMR .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Safety : Wear PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315, H319). Avoid inhalation (H335) by working in fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor for decomposition via periodic HPLC analysis .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use ¹H/¹³C NMR (referenced to DMSO-d6 at 2.50 ppm and 39.52 ppm, respectively) and FTIR (e.g., 1596 cm⁻¹ for C=O stretches) .

- Purity Assessment : High-resolution mass spectrometry (HRMS, ±0.0003 Da accuracy) and reverse-phase HPLC (C18 column, pH 6.5 ammonium acetate buffer) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Troubleshooting : Validate assay conditions (e.g., buffer pH, cell line viability) and confirm compound solubility using DLS or UV-Vis spectroscopy. Cross-check with orthogonal assays (e.g., SPR vs. cell-based GPCR activity) .

- Data Normalization : Include internal controls (e.g., known agonists/antagonists like CP99994 for receptor studies) to calibrate responses .

Q. What strategies are effective for identifying the compound’s molecular targets?

- Target Deconvolution : Employ affinity chromatography with immobilized compound derivatives or CRISPR-Cas9 gene-edited cell libraries .

- In Silico Approaches : Molecular docking (e.g., AutoDock Vina) against GPCR or ion channel homology models (e.g., based on PDB 7A6E) .

Q. How can structural modifications enhance the compound’s selectivity for specific receptors?

- SAR Studies : Modify the butylsulfonyl group (e.g., replace with methylsulfonyl or aryl sulfonamides) and test against receptor panels (e.g., NK1R, 5-HT3). Use radioligand binding assays (³H-labeled antagonists) to quantify affinity shifts .

- Metabolic Stability : Introduce fluorine atoms or cyclopropyl groups to reduce CYP450-mediated degradation, validated via liver microsome assays .

Q. What experimental designs mitigate off-target effects in in vivo studies?

- Dosing Regimens : Use staggered administration (e.g., q48h dosing) and pharmacokinetic profiling (LC-MS/MS for plasma half-life). Include negative controls (vehicle-only) and tissue distribution studies .

- Toxicology Screening : Assess hepatotoxicity via ALT/AST markers and histopathology in rodent models .

Q. How can researchers validate the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.